Anticancer Potency: 6-Nitro vs. 6-Bromo-5-nitro and Other Nitroquinoline Analogs
In a head-to-head in vitro cytotoxicity evaluation across C6 (rat glioblastoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma) cell lines, 6-bromo-5-nitroquinoline (a regioisomeric nitroquinoline) demonstrated the greatest antiproliferative activity among 11 tested quinoline derivatives, exhibiting approximately 2‑fold higher potency than 5‑fluorouracil (5‑FU) in the HT29 line [1]. The target compound, ethyl 6‑nitro‑2‑oxo‑4‑phenyl‑1,2‑dihydroquinoline‑3‑carboxylate, shares the 6‑nitro substitution critical for this activity but additionally possesses a 4‑phenyl and a 3‑ethyl ester substituent, which are absent in the tested 6‑bromo‑5‑nitroquinoline. A direct head‑to‑head comparison between the target compound and 6‑bromo‑5‑nitroquinoline has not been published; however, the 6‑nitro group is the established pharmacophoric determinant for cytotoxicity in this chemotype [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HT29 human colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | No published IC50 value available for the target compound |
| Comparator Or Baseline | 6-Bromo-5-nitroquinoline (IC50 ≈ 50% of 5-FU IC50); 5-Fluorouracil (reference drug) |
| Quantified Difference | The comparator showed ~2× higher potency than 5-FU; the target compound's absolute IC50 is unreported |
| Conditions | MTT assay; HT29 cell line; 48-hour incubation (Köprülü et al., 2019) |
Why This Matters
The 6-nitro group is the key pharmacophore for anticancer activity in this series; the target compound carries this pharmacophore with additional substitution that may modulate selectivity.
- [1] Köprülü, T.K., Ökten, S., Tekin, Ş., & Çakmak, O. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. https://doi.org/10.1002/jbt.22260 View Source
